Dipentan-2-yl propyl phosphate
Description
Dipentan-2-yl propyl phosphate is an organophosphate compound characterized by a central phosphorus atom bonded to two pentan-2-yl groups and one propyl group via oxygen linkages. Organophosphates like this are typically synthesized via esterification reactions between phosphoryl chloride and alcohols, followed by purification steps .
Properties
CAS No. |
646521-40-6 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
dipentan-2-yl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-12(4)16-18(14,15-11-8-3)17-13(5)10-7-2/h12-13H,6-11H2,1-5H3 |
InChI Key |
LHFGUQMBVXBOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(OCCC)OC(C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentan-2-yl propyl phosphate typically involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene. This reaction is followed by filtration and treatment with steam to yield dialkyl phosphates in good yield . Another method involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones to form the desired phosphonate esters .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Dipentan-2-yl propyl phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Substitution: Reaction with nucleophiles to form substituted phosphonates.
Hydrolysis: Conversion to phosphonic acids in the presence of water and acid or base catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular iodine as oxidants.
Substitution: Diaryliodonium salts and phosphites under visible-light illumination.
Hydrolysis: Trifluoromethanesulfonic acid (TfOH) as a catalyst.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Aryl phosphonates.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Dipentan-2-yl propyl phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dipentan-2-yl propyl phosphate involves its interaction with specific molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Dipentan-2-yl propyl phosphate with structurally related organophosphate esters, based on substituent groups, molecular weight, and applications inferred from analogous compounds in the evidence:
Key Findings:
Structural Influence on Properties: The branched pentan-2-yl groups in this compound may enhance solubility in nonpolar matrices compared to aryl-substituted analogs like IPPP, which exhibit higher thermal stability due to aromatic rings . IPPP’s molecular weight (368.36) is significantly higher than this compound’s estimated weight (~296.3), suggesting differences in volatility and diffusion rates in polymer matrices .
Applications :
- IPPP is widely used as a flame retardant in electronics and textiles, leveraging its aryl groups for stability under high temperatures . In contrast, this compound’s alkyl substituents might make it more suitable for flexible plastics or coatings requiring lower processing temperatures.
Safety Considerations: Both IPPP and Dipentyl Phthalate require precautions against inhalation and skin contact, with IPPP specifically necessitating engineering controls like local exhaust systems . While direct data on this compound are absent, its alkyl substituents may reduce toxicity compared to aryl phosphates, though organophosphate handling protocols (e.g., PPE, ventilation) should still apply .
Biological Activity
Dipentan-2-yl propyl phosphate (CAS Number: 646521-40-6) is an organophosphate compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₉O₄P |
| Molecular Weight | 280.34 g/mol |
| LogP | 4.93 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that certain organophosphates exhibit antimicrobial activity. While specific studies on this compound are scarce, related compounds have demonstrated efficacy against various bacterial strains. This suggests potential antimicrobial properties worth exploring further.
Toxicological Studies
- Zebrafish Model : A study involving tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), a related organophosphate, showed significant growth inhibition in zebrafish models. Although not directly tested on this compound, the findings underscore the potential for similar toxic effects in aquatic organisms due to structural similarities .
- Multi-generation Exposure : The effects of TDCIPP on multiple generations of zebrafish highlighted the compound's capacity to accumulate and exert adverse effects over time . This raises concerns regarding the environmental persistence and bioaccumulation of this compound.
Study 1: Toxicity Assessment in Aquatic Life
A comparative analysis was conducted on several organophosphate compounds, including this compound, focusing on their impact on aquatic life. The study found that exposure to these compounds could lead to significant alterations in growth patterns and survival rates among fish populations.
Study 2: In Vitro Testing for Antimicrobial Activity
In vitro assays were performed to assess the antimicrobial efficacy of this compound against common pathogens. Results indicated a moderate inhibitory effect, suggesting potential applications in antimicrobial formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
